molecular formula C28H41BrNO2P B13789300 Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide CAS No. 65273-50-9

Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide

Cat. No.: B13789300
CAS No.: 65273-50-9
M. Wt: 534.5 g/mol
InChI Key: IJMVWWUPAVSJKI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide typically involves the reaction of tricyclohexylphosphine with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl) compound

Uniqueness: Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide stands out due to its phosphanium core and the presence of the isoindole group. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

65273-50-9

Molecular Formula

C28H41BrNO2P

Molecular Weight

534.5 g/mol

IUPAC Name

tricyclohexyl-[2-(1,3-dioxoisoindol-2-yl)ethyl]phosphanium;bromide

InChI

InChI=1S/C28H41NO2P.BrH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h10-11,18-19,22-24H,1-9,12-17,20-21H2;1H/q+1;/p-1

InChI Key

IJMVWWUPAVSJKI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4CCCCC4)C5CCCCC5.[Br-]

Origin of Product

United States

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